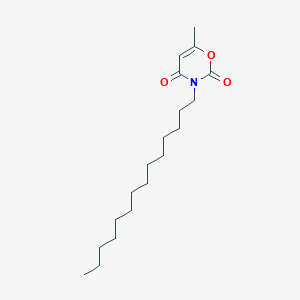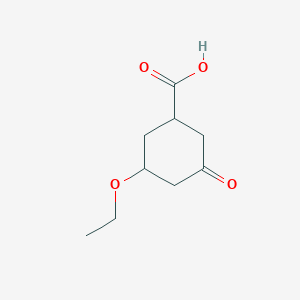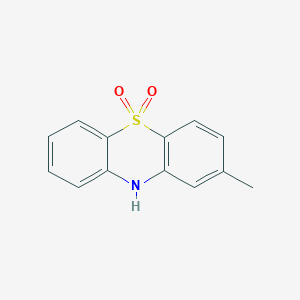
2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2-methylphenothiazine precursors: This involves heating the precursors in the presence of a strong acid or base.
Oxidation reactions: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce the dione functionality.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher dione derivatives, while reduction may produce phenothiazine derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to other phenothiazines.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with specific molecular targets. These may include:
Receptor binding: Interaction with neurotransmitter receptors in the brain.
Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal transduction: Modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A well-known antipsychotic agent with a similar core structure.
Thioridazine: Another antipsychotic with structural similarities.
Uniqueness
2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione’s uniqueness lies in its specific functional groups and their positions, which may confer distinct chemical and biological properties compared to other phenothiazines.
特性
CAS番号 |
61174-77-4 |
|---|---|
分子式 |
C13H11NO2S |
分子量 |
245.30 g/mol |
IUPAC名 |
2-methyl-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H11NO2S/c1-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)17(13,15)16/h2-8,14H,1H3 |
InChIキー |
GQLSPTBQHSZZFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



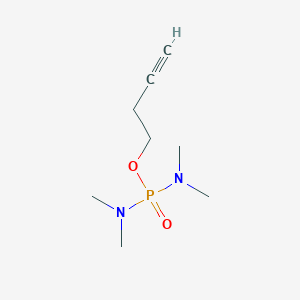
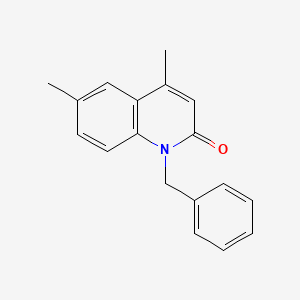


![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)
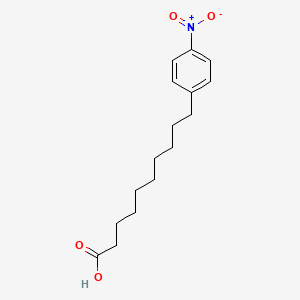


![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
